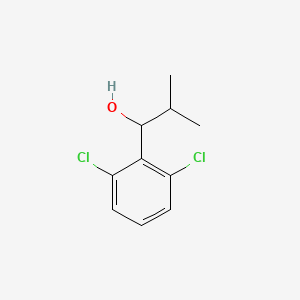

1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol

概要

説明

The compound “1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol” is a derivative of 2,6-Dichlorophenol . Dichlorophenols are a type of chlorinated phenols that have two chlorine atoms attached to the phenol group . They are typically colorless solids .

Chemical Reactions Analysis

There is a study on the metabolic and co-metabolic transformation of Diclofenac by Enterobacter hormaechei D15 . The GC-MS analysis detected and identified one metabolite as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one .

科学的研究の応用

Antibacterial and Anti-inflammatory Properties

Research has explored the antibacterial potential of compounds structurally related to 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol. For instance, a study has identified potent antibacterial agents with specific activity against anaerobic bacteria, designed to act as pro-drugs, liberating lethal species specifically within the target anaerobic bacterial cell (Dickens et al., 1991). Furthermore, novel antibacterial agents have been synthesized and evaluated for efficacy against both gram-negative and gram-positive bacteria, contributing to the development of new treatments for bacterial infections (Sheikh et al., 2009).

Biofuel Production

Another significant application is in the field of biofuel production. A study demonstrated the engineered production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions, achieving 100% theoretical yield (Bastian et al., 2011). This research underscores the potential of microbial engineering in creating sustainable and economically viable biofuel production processes.

Catalysis and Material Science

The compound's relevance extends into catalysis and material science, where it is utilized in the synthesis of conducting polymers and catalytic processes. For instance, the preparation, properties, and catalytic activity of transition-metal complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton have been investigated, highlighting the role of these complexes in catalyzing reactions (Liang et al., 2003). Additionally, studies on the electrochemically induced substitution of polythiophenes and polypyrrole have contributed to advancements in the development of conductive and electroactive materials (Qi et al., 1996).

Environmental Applications

Research has also focused on environmental applications, such as the degradation of chlorophenols using copper-doped titanium dioxide under visible light, presenting a method for the photocatalytic treatment of pollutants (Lin et al., 2018). This study offers insights into the development of more efficient and environmentally friendly approaches to water treatment and pollution remediation.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,6-dichlorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

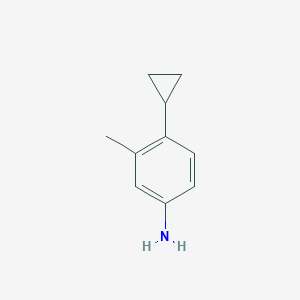

InChI=1S/C10H12Cl2O/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJBRPKLZHWHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)